Cas no 144049-72-9 (b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-)
![b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- structure](https://de.kuujia.com/scimg/cas/144049-72-9x500.png)
144049-72-9 structure
Produktname:b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-
- (1S,4aR,5R,7S,7aS)-1-(β-D-Glucopyranosyloxy)-7-hydroxy-7-methyl-1 ,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-5-yl 4-hydroxy-3,5-dimet hoxybenzoate
- 6-O-SYRINGOYLAJUGOL
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]...
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-y
- 6-O-Phenylsulfonyl-1.2:3.4-di-O-isopropyliden-D-galactopyranose
- 6-O-syringoyl-ajugol
- [ "" ]
- [(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate
- HY-N2728
- 144049-72-9
- -D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
- FS-10360
- AKOS032962435
- CS-0023221
- DA-60532
-
- Inchi: InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1
- InChI-Schlüssel: GVBVLPSUZPTMSB-PTKOVHFESA-N
- Lächelt: C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)c4cc(c(c(c4)OC)O)OC)O
Berechnete Eigenschaften
- Genaue Masse: 528.18400
- Monoisotopenmasse: 528.18429107g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 8
- Komplexität: 811
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 194Ų
- XLogP3: -0.4
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.5±0.1 g/cm3
- Siedepunkt: 762.5±60.0 °C at 760 mmHg
- Flammpunkt: 256.4±26.4 °C
- PSA: 193.83000
- LogP: -0.99160
- Dampfdruck: 0.0±2.7 mmHg at 25°C
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3191-5 mg |
6-O-Syringoylajugol |
144049-72-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
A2B Chem LLC | AE93426-1000mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 1000mg |
$43277.00 | 2024-04-20 | |
A2B Chem LLC | AE93426-10mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 10mg |
$1379.00 | 2024-04-20 | |
A2B Chem LLC | AE93426-100mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 100mg |
$8405.00 | 2024-04-20 | |
A2B Chem LLC | AE93426-50mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
TargetMol Chemicals | TN3191-1 ml * 10 mm |
6-O-Syringoylajugol |
144049-72-9 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O30020-5 mg |
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- |
144049-72-9 | 5mg |
¥5600.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3191-1 mg |
6-O-Syringoylajugol |
144049-72-9 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3191-5mg |
6-O-Syringoylajugol |
144049-72-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN3191-1 mL * 10 mM (in DMSO) |
6-O-Syringoylajugol |
144049-72-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 |
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Verwandte Literatur
-
1. Book reviews
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
144049-72-9 (b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-) Verwandte Produkte
- 124168-04-3(b-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy ]-7-methylcyclopenta[c]pyran-1-yl, (1S,4aR,5R,7S,7aS)-)
- 39012-20-9(Picroside II)
- 1261655-10-0((3-Fluoro-2'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine)
- 2172522-69-7(3-N-methyl2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutane-1-carboxylic acid)
- 2171264-22-3((2S)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-2-carboxylic acid)
- 78784-78-8(6-(thiophen-3-yl)pyridazin-3-ol)
- 2680884-82-4(benzyl N-(5-chloro-2-hydroxy-4-methylphenyl)carbamate)
- 899725-00-9(methyl 3-(4-methoxyphenyl)sulfamoyl-4-phenylthiophene-2-carboxylate)
- 1379194-39-4(3-(4-Methylthiophen-2-yl)prop-2-ynoic acid)
- 2138225-16-6(5-Chloro-3-fluoro-2-{[(propan-2-yl)amino]methyl}aniline)
Empfohlene Lieferanten
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz
